Bienvenue dans la boutique en ligne BenchChem!

4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol

Dopamine D3 receptor Binding affinity Triple reuptake inhibitor

4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol is a 1-aryl-3-azabicyclo[3.1.0]hexane derivative bearing a para‑phenolic substituent on the bicyclic core. Originally synthesized as part of a series of non‑narcotic analgesic agents, the compound is a key comparator to the clinically investigated triple‑reuptake inhibitor bicifadine (1‑(4‑methylphenyl)‑3‑azabicyclo[3.1.0]hexane).

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 77062-87-4
Cat. No. B15440299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol
CAS77062-87-4
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1C2C1(CNC2)C3=CC=C(C=C3)O
InChIInChI=1S/C11H13NO/c13-10-3-1-8(2-4-10)11-5-9(11)6-12-7-11/h1-4,9,12-13H,5-7H2
InChIKeyRGINTRAZICXBHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol (CAS 77062-87-4) Procurement Guide: Distinguishing This Phenolic Bicyclic Amine from Analogous Candidates


4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol is a 1-aryl-3-azabicyclo[3.1.0]hexane derivative bearing a para‑phenolic substituent on the bicyclic core [1]. Originally synthesized as part of a series of non‑narcotic analgesic agents, the compound is a key comparator to the clinically investigated triple‑reuptake inhibitor bicifadine (1‑(4‑methylphenyl)‑3‑azabicyclo[3.1.0]hexane) [2]. Its phenolic –OH group distinguishes it from the methyl‑, chloro‑, or unsubstituted‑phenyl analogs, imparting unique hydrogen‑bonding capacity, altered lipophilicity, and distinct pharmacological selectivity that are critical for target‑specific screening and metabolic profiling [1][2].

Why Generic Substitution of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol with Other 1‑Aryl‑3‑azabicyclo[3.1.0]hexanes Risks Suboptimal Outcomes


The 1‑aryl‑3‑azabicyclo[3.1.0]hexane scaffold exhibits steep structure–activity relationships (SAR) at the para‑phenyl position [1]. The phenolic –OH of 4‑(3‑azabicyclo[3.1.0]hexan‑1‑yl)phenol creates a divergent pharmacological profile from the methyl analog bicifadine: the phenol engages an additional hydrogen‑bond donor/acceptor motif, substantially reduces lipophilicity, and alters oxidative metabolism and conjugation pathways [1][2]. In the seminal SAR study, the para‑hydroxy analog displayed significantly lower analgesic potency than the para‑methyl compound (bicifadine), with the authors concluding that greatest activity was restricted to para‑substituted lipophilic groups [1]. Consequently, substituting the phenolic compound with a methyl‑ or chloro‑phenyl analog in receptor‑binding or in‑vivo studies would lead to quantitatively different target engagement, metabolic clearance, and efficacy endpoints. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol vs. Closest Analogs


Dopamine D3 Receptor Affinity: Target Compound vs. Bicifadine

The target compound demonstrates high affinity for the human dopamine D3 receptor (Ki = 3.5 nM), as reported in BindingDB from US Patent 8,748,608 [1]. In contrast, bicifadine (1‑(4‑methylphenyl)‑3‑azabicyclo[3.1.0]hexane) is a triple monoamine‑transporter inhibitor with only weak, micromolar affinity at dopamine D3 receptors; its primary mechanism is inhibition of serotonin, norepinephrine, and dopamine transporters [2]. This divergence in primary target engagement is critical for programs seeking selective D3 modulation rather than broad transporter inhibition.

Dopamine D3 receptor Binding affinity Triple reuptake inhibitor

Analgesic Potency Ranking in Rodent Pain Models: Phenolic Analog vs. Bicifadine and Para‑Chloro Analog

In the original structure–activity relationship study, the para‑hydroxy analog (target compound) exhibited measurable but markedly lower analgesic potency than the para‑methyl analog (bicifadine, 2b) and the para‑chloro analog (2a) [1]. The authors stated that 'the greatest analgesic potency in mouse writhing and rat paw‑pain assays was observed for para‑substituted compounds' and that bicifadine 'was the most potent member of the series.' [1]. While exact ED50 values are not tabulated in the abstracted record, the rank‑order (p‑CH₃ > p‑Cl > p‑OH) provides direct comparative evidence that the phenolic substitution attenuates in‑vivo analgesic efficacy relative to more lipophilic para‑substituents.

Analgesic Mouse writhing assay Rat paw-pain assay

Predicted Metabolic Clearance Pathway Divergence: Phenolic Glucuronidation vs. Methyl Oxidation

The presence of a free phenolic –OH group introduces a direct conjugation liability (O‑glucuronidation) that is absent in the para‑methyl analog bicifadine [1][2]. In humans, bicifadine is extensively metabolized via CYP450‑mediated oxidation of the methyl group to a carboxylic acid (M3) and subsequent lactam formation (M12), with no direct glucuronidation of the parent molecule reported [2]. The phenolic analog is predicted to undergo first‑pass O‑glucuronidation, leading to a shorter half‑life and lower oral bioavailability relative to bicifadine. This metabolic divergence is critical for pharmacokinetic/pharmacodynamic (PK/PD) studies requiring stable systemic exposure.

Drug metabolism Glucuronidation CYP450 oxidation

Physicochemical Property Differentiation: LogP and Hydrogen‑Bonding Capacity vs. Bicifadine

Computational prediction indicates that the phenolic analog has a calculated LogP approximately 1.0–1.5 units lower than bicifadine (cLogP ~2.0 vs. ~3.2 for bicifadine) [1]. Additionally, the phenolic –OH adds one hydrogen‑bond donor (HBD) and one hydrogen‑bond acceptor (HBA) compared to the methyl analog. These differences affect blood‑brain barrier penetration and CNS exposure, consistent with the lower in‑vivo analgesic potency observed for the phenolic derivative [2].

Lipophilicity LogP CNS permeability

Best Application Scenarios for 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol Based on Quantitative Differentiation Evidence


Dopamine D3 Receptor Selectivity Screening

When the research objective is to identify selective dopamine D3 receptor ligands with minimal off‑target monoamine‑transporter inhibition, 4‑(3‑azabicyclo[3.1.0]hexan‑1‑yl)phenol is the appropriate choice over bicifadine. Its Ki of 3.5 nM at D3, combined with its distinct pharmacological fingerprint, supports its use as a D3‑selective probe [1]. Bicifadine, as a triple‑reuptake inhibitor, would confound receptor‑specific readouts.

Comparative Analgesic Structure–Activity Relationship (SAR) Studies

In SAR campaigns exploring the role of para‑substitution on analgesic activity, the phenolic analog provides a critical data point for understanding the electronic and hydrogen‑bonding requirements of the receptor binding pocket [1]. Its lower potency relative to the p‑methyl and p‑chloro analogs enables quantitative pharmacophore modeling of the optimal para‑substituent.

Metabolic Pathway Investigation: Phase II Conjugation Probes

The free phenolic –OH group makes this compound a useful substrate for studying O‑glucuronidation by UDP‑glucuronosyltransferase (UGT) isoforms [1]. Comparative metabolism studies with bicifadine, which lacks a direct conjugation site, can quantify the relative contributions of Phase I oxidation versus Phase II conjugation to the clearance of bicyclic amine scaffolds [2].

CNS Penetration and Physicochemical Property Optimization

Due to its lower lipophilicity and additional hydrogen‑bond donor, the phenolic analog serves as a benchmark for evaluating the impact of polarity on brain penetration within the azabicyclo[3.1.0]hexane series. It can be used alongside bicifadine to calibrate in‑silico CNS permeability models [1].

Quote Request

Request a Quote for 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.